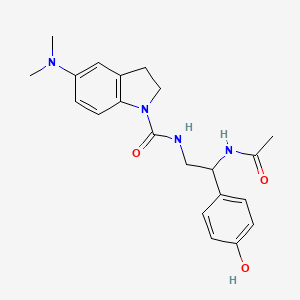

N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide

Beschreibung

N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide is a synthetic small molecule characterized by an indoline-1-carboxamide backbone substituted with a dimethylamino group at the 5-position and a 2-acetamido-2-(4-hydroxyphenyl)ethyl side chain. Key functional groups include:

- Indoline core: A partially saturated indole ring, which may enhance metabolic stability compared to fully aromatic systems.

- 4-Hydroxyphenyl group: A polar substituent that could influence solubility and receptor binding.

Eigenschaften

Molekularformel |

C21H26N4O3 |

|---|---|

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

N-[2-acetamido-2-(4-hydroxyphenyl)ethyl]-5-(dimethylamino)-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C21H26N4O3/c1-14(26)23-19(15-4-7-18(27)8-5-15)13-22-21(28)25-11-10-16-12-17(24(2)3)6-9-20(16)25/h4-9,12,19,27H,10-11,13H2,1-3H3,(H,22,28)(H,23,26) |

InChI-Schlüssel |

ZJEDYQVFQVQULD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CNC(=O)N1CCC2=C1C=CC(=C2)N(C)C)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” would likely involve multiple steps, including:

Formation of the acetamido group: This could be achieved by reacting an amine with acetic anhydride or acetyl chloride.

Introduction of the hydroxyphenyl group: This might involve a Friedel-Crafts acylation reaction.

Construction of the indoline ring: This could be synthesized through a Fischer indole synthesis.

Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyphenyl group could undergo oxidation to form quinones.

Reduction: The nitro group (if present) could be reduced to an amine.

Substitution: The acetamido group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.

Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of other complex molecules.

Biology

Biological assays: It could be used in assays to study its biological activity and potential therapeutic effects.

Medicine

Drug development: The compound could be investigated for its potential as a pharmaceutical agent.

Industry

Material science: It could be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Intoplicine (RP 60475)

Structure: 7H-benzo[e]pyrido[4,3-b]indole derivative with hydroxyl and methylamino substituents. Mechanism: Dual topoisomerase I/II inhibitor; binds DNA ($K_A = 2 \times 10^5 \, \text{M}^{-1}$) and induces site-specific cleavage . Key Differences:

- The target compound lacks the fused pyridoindole ring system of Intoplicine, which is critical for its dual topoisomerase inhibition.

- The 4-hydroxyphenyl group in the target compound may confer distinct solubility or binding properties compared to Intoplicine’s hydroxylated indole core.

Activity : Intoplicine exhibits potent antitumor activity in P388 leukemia models, attributed to its dual enzymatic inhibition. Compounds with selective inhibition of either topoisomerase I or II showed reduced efficacy, highlighting the importance of dual targeting .

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

Structure: Acridine-4-carboxamide with a dimethylaminoethyl side chain. Metabolism: Rapidly metabolized in humans and rats to N-oxide derivatives and other metabolites, with only 25–29% parent compound remaining in plasma after 45 minutes . Key Differences:

- The target compound’s indoline scaffold may reduce metabolic susceptibility compared to DACA’s acridine core, which undergoes extensive oxidation.

- DACA’s lack of a hydroxyphenyl group may limit its ability to engage in hydrogen bonding with biological targets.

Indole/Indoline Carboxamide Derivatives

Example : N-(2-methoxyethyl)-5-(4-methylbenzamido)-1-[(3-methylphenyl)methyl]-1H-indole-2-carboxamide ().

Structure : Indole-2-carboxamide with methoxyethyl and methylbenzamido substituents.

Key Differences :

- The target compound’s indoline core (vs. indole) may alter ring planarity and DNA-binding affinity.

- Substituents like 4-hydroxyphenyl and acetamido groups in the target compound could enhance solubility or target specificity compared to the methylbenzamido group in this derivative.

Ranitidine-Related Compounds ()

Example: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. Structure: Nitroacetamide derivatives with furan and dimethylamino groups. Key Differences:

- These compounds are designed for gastrointestinal applications (e.g., histamine H2 antagonism), unlike the antitumor-focused target compound.

- The absence of an indoline/indole scaffold in ranitidine analogs limits direct mechanistic comparisons.

Research Implications and Gaps

- Comparative metabolic studies with DACA () could clarify whether the indoline core improves stability in vivo.

- Synthesis pathways for similar compounds (e.g., ) may inform scalable production methods for the target molecule.

Notes

- The 4-hydroxyphenyl group may confer unique pharmacokinetic advantages, such as enhanced aqueous solubility or target engagement.

- Dual topoisomerase inhibition (as in Intoplicine) remains a promising but unvalidated hypothesis for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.